molecular formula C8H6BrN3O2 B2430709 3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid CAS No. 1011355-16-0

3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Cat. No. B2430709
CAS RN: 1011355-16-0
M. Wt: 256.059
InChI Key: HRLCHBDFJLSACQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a chemical compound used in scientific research for its potential therapeutic applications. It is a pyrazolo[1,5-a]pyrimidine derivative that has been shown to have various biological activities, including anti-inflammatory, anticancer, and antiviral effects.

Scientific Research Applications

Synthesis and Chemical Reactivity

3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is involved in various synthesis processes. A study conducted by Drev et al. (2014) explored the regioselective synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides, demonstrating the chemical reactivity and potential for creating diverse derivatives of pyrazolo[1,5-a]pyrimidine compounds (Drev et al., 2014). Catalano et al. (2015) discovered an intermediate that enables the sequential functionalization of the pyrazolo[1,5-a]pyrimidine scaffold, highlighting its utility in synthesis (Catalano et al., 2015).

Antimicrobial Activity

Gein et al. (2009) synthesized a series of pyrazolo[1,5-a]pyrimidine derivatives and tested them for antimicrobial activity. This research indicates the potential use of these compounds in developing antimicrobial agents (Gein et al., 2009).

Structural Studies

Research by Portilla et al. (2006) analyzed the molecular structure of pyrazolo[1,5-a]pyrimidines, which is crucial for understanding the properties and potential applications of these compounds (Portilla et al., 2006).

Electrophilic Substitutions

Atta (2011) conducted a study on the electrophilic substitutions of pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines, which may provide insights into the reactivity and potential modifications of 3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid derivatives (Atta, 2011).

properties

IUPAC Name

3-bromo-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O2/c1-4-2-6(8(13)14)12-7(11-4)5(9)3-10-12/h2-3H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRLCHBDFJLSACQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid

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